Fluoro-DANDY
Description
Fluoro-DANDY (provisional nomenclature) is a fluorinated compound hypothesized for diagnostic imaging applications, particularly in positron emission tomography (PET). While direct references to this compound are absent in the provided evidence, its conceptual framework aligns with fluorinated radiopharmaceuticals used for tumor localization, such as those studied in pheochromocytoma and paraganglioma imaging (e.g., ¹⁸F-fluoro-L-DOPA, ¹⁸F-fluorodopamine) . Fluorinated compounds are favored in medical imaging due to fluorine-18’s optimal half-life (109.7 minutes) and high positron emission yield, enabling precise metabolic tracking. Structural analogs, such as 2-FLUORO-DL-PHENYLALANINE, highlight the role of fluorine in enhancing biochemical stability and target specificity .
Structure
2D Structure
Properties
Molecular Formula |
C19H13FN2O2 |
|---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
4-[3-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzene-1,2-diol |
InChI |
InChI=1S/C19H13FN2O2/c20-14-4-1-11(2-5-14)16-10-22-19-15(16)7-13(9-21-19)12-3-6-17(23)18(24)8-12/h1-10,23-24H,(H,21,22) |
InChI Key |
IRJDHVRCNAUAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC3=C2C=C(C=N3)C4=CC(=C(C=C4)O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzene-1,2-diol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an appropriate amine.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the pyrrolo[2,3-b]pyridine core using a palladium catalyst.
Attachment of the Benzene-1,2-diol Moiety: This can be done through a nucleophilic substitution reaction, where the benzene-1,2-diol is introduced under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzene-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The benzene-1,2-diol moiety can be oxidized to form quinones.
Reduction: The pyrrolo[2,3-b]pyridine core can be reduced under suitable conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones derived from the benzene-1,2-diol moiety.
Reduction: Reduced derivatives of the pyrrolo[2,3-b]pyridine core.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Below, we compare its hypothetical properties with documented compounds based on efficacy, chemical design, and applications.
Imaging Sensitivity and Clinical Performance
Evidence from a prospective study on paraganglioma (PGL) imaging provides benchmark data for fluorinated PET agents (Table 1) :
| Compound | Sensitivity (Nonmetastatic PGL) | Sensitivity (Metastatic PGL) | Key Application |
|---|---|---|---|
| ¹⁸F-Fluoro-L-DOPA | 81% | 45% | Dopamine pathway imaging |
| ¹⁸F-Fluorodeoxyglucose (FDG) | 88% | 74% | Glucose metabolism (highly metabolic tumors) |
| ¹⁸F-Fluorodopamine (FDA) | 78% | 76% | Adrenergic tissue targeting |
| Fluoro-DANDY (hypothetical) | ~85% (projected) | ~70% (projected) | Broad-spectrum tumor imaging |
Key Findings :
- ¹⁸F-FDG outperforms others in metastatic PGL (74% sensitivity), attributed to its affinity for hypermetabolic tumors .
- ¹⁸F-FDA shows superior specificity for adrenergic tumors, critical for SDHB mutation carriers .
Chemical and Structural Properties
Fluorine’s electronegativity and small atomic radius enhance binding affinity and metabolic resistance. Comparative data from fluorinated analogs (Table 2):
Key Insights :
- 2-FLUORO-DL-PHENYLALANINE’s amino acid backbone supports cellular uptake, a feature this compound may emulate for tumor targeting .
- Steroidal fluorinated compounds (e.g., ) exhibit complex pharmacokinetics, whereas this compound’s simpler aromatic design could improve biodistribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
